molecular formula C20H19NO4 B15317241 1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate

1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate

Cat. No.: B15317241
M. Wt: 337.4 g/mol
InChI Key: YGSFXIHVQUKPDT-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tolyl group attached to a pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate typically involves multiple steps, starting with the formation of the isoindoline core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemicals.

Mechanism of Action

1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate is similar to other compounds containing the isoindoline-1,3-dione structure, such as thiazole and pyranothiazole derivatives[_{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. its unique tolyl group and pentanoate moiety distinguish it from these compounds, providing it with distinct chemical and biological properties.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Pyranothiazole derivatives

  • Thiazolo[4,5-b]pyridines

  • Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine derivatives

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-(4-methylphenyl)pentanoate

InChI

InChI=1S/C20H19NO4/c1-14-10-12-15(13-11-14)6-2-5-9-18(22)25-21-19(23)16-7-3-4-8-17(16)20(21)24/h3-4,7-8,10-13H,2,5-6,9H2,1H3

InChI Key

YGSFXIHVQUKPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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